

An In-depth Technical Guide to 2-Hydroxyisobutyric Acid: Chemical and Physical Properties

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Compound of Interest

Compound Name: 2-Hydroxyisobutyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxyisobutyric acid (2-HIBA). 2-Hydroxyisobutyric acid, also known as α -hydroxyisobutyric acid or 2-methylactic acid, is an alpha-hydroxy acid with the chemical formula $(\text{CH}_3)_2\text{C}(\text{OH})\text{COOH}$.^[1] This organic compound is a white crystalline solid at room temperature and is known to be hygroscopic.^{[1][2]} It serves as a significant building block in the synthesis of polymers and is recognized as an important endogenous metabolite.^{[1][3]} Its role as a modulator of cellular signaling pathways and a precursor to the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib) has garnered increasing interest in the fields of metabolomics and drug development.^[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2-Hydroxyisobutyric acid are summarized in the tables below. These properties are crucial for its handling, analysis, and application in various research and development settings.

Table 1: General and Physical Properties of 2-Hydroxyisobutyric Acid

Property	Value	Source(s)
Chemical Formula	C ₄ H ₈ O ₃	[4][5][6]
Molecular Weight	104.105 g/mol	[6][7]
Appearance	White to off-white crystalline powder, needles, or solid	[1][2][8]
Melting Point	76-84 °C	[4][5][9][10]
Boiling Point	212 °C @ 760 mmHg; 84 °C @ 1.5 mmHg	[4][5][6][7]
Density	~1.2 g/cm ³	[6][11]
pKa	3.717 (at 25°C, μ=0.1)	[2][4]
logP (o/w)	-0.360	[7]
Water Solubility	Soluble (1e+006 mg/L at 25°C est.); 1900 g/L at 22°C	[7][12]
Other Solubilities	Soluble in ether, alcohol, methanol, and hot benzene	[2][4]

Table 2: Spectroscopic and Analytical Data Identifiers for 2-Hydroxyisobutyric Acid

Data Type	Identifier/Information	Source(s)
CAS Number	594-61-6	[6]
Beilstein Registry Number	1744739	[6]
ChEBI ID	CHEBI:50129	[6]
PubChem CID	11671	[6]
SMILES	CC(C)(C(=O)O)O	[5][6]
InChI Key	BWLBGMIXKSTLSX-UHFFFAOYSA-N	[6]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of 2-Hydroxyisobutyric acid. The following sections outline common experimental protocols.

1. Enzymatic Synthesis from Acetone Cyanohydrin

This method employs an enzyme with nitrilase activity or a combination of nitrile hydratase and amidase activities to convert acetone cyanohydrin to 2-hydroxyisobutyric acid.[\[1\]](#)[\[13\]](#)

- Materials:
 - Acetone cyanohydrin
 - Enzyme catalyst (e.g., from *Acidovorax facilis* or *Comamonas testosteroni*)[\[1\]](#)
 - Phosphate buffer (pH 7.0)[\[1\]](#)
 - Bioreactor or stirred-tank reactor[\[1\]](#)
- Procedure:
 - Prepare a suspension of the microbial cells containing the desired enzyme activity in the phosphate buffer.[\[1\]](#)
 - If required, induce enzyme expression according to the specific microbial strain's protocol.[\[1\]](#)
 - In a temperature-controlled reactor, add the enzyme preparation to a solution of acetone cyanohydrin.[\[1\]](#)
 - Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.[\[1\]](#)
 - Monitor the reaction's progress by taking periodic samples and analyzing for the consumption of acetone cyanohydrin and the formation of 2-hydroxyisobutyric acid using High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

- Upon completion, separate the biomass via centrifugation or filtration.[\[1\]](#)
- Isolate and purify the 2-hydroxyisobutyric acid from the supernatant using methods such as extraction, crystallization, or chromatography.[\[1\]](#)

2. Chemical Synthesis via Esterification followed by Hydrolysis

This protocol involves the synthesis of an ester of 2-hydroxyisobutyric acid, which is subsequently hydrolyzed to yield the free acid.[\[1\]](#)

- Materials:
 - 2-Hydroxyisobutyric acid
 - Ethanol
 - Organic sulfonic acid (e.g., methanesulfonic acid) as a catalyst
 - Benzene (as an azeotropic agent)
 - Reactor with a Dean-Stark apparatus
- Procedure:
 - Charge the reactor with 2-hydroxyisobutyric acid, ethanol, benzene, and the organic sulfonic acid catalyst.[\[1\]](#)
 - Heat the mixture to reflux.[\[1\]](#)
 - Water formed during the esterification is removed azeotropically using the Dean-Stark apparatus.
 - After the reaction is complete, the resulting ester is hydrolyzed using an acidic or basic solution to yield 2-hydroxyisobutyric acid.

1. Purification by Crystallization

- Procedure:

- Dissolve the crude 2-HIBA in a minimal amount of a suitable hot solvent. The solvent should be chosen such that 2-HIBA has high solubility at high temperatures and low solubility at low temperatures.[\[14\]](#)
- If colored impurities are present, the hot solution can be treated with activated carbon and then filtered.[\[14\]](#)
- Allow the solution to cool slowly to promote the formation of large crystals.[\[14\]](#)
- Further cool the solution in an ice bath to maximize precipitation.[\[14\]](#)
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals, for example, in a vacuum oven at a mild temperature.[\[14\]](#)

2. Purification by Solvent Extraction

- Procedure:
 - Dissolve the crude 2-HIBA in water.[\[14\]](#)
 - Adjust the pH of the aqueous solution to be acidic (e.g., pH 2-3) to ensure the 2-HIBA is in its protonated form.[\[14\]](#)
 - Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent, such as dichloromethane.[\[14\]](#)
 - Stopper the funnel and shake vigorously, venting periodically.[\[14\]](#)
 - Allow the layers to separate and collect the organic layer.
 - Repeat the extraction process with fresh organic solvent two more times to maximize recovery.[\[14\]](#)
 - Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[\[14\]](#)

- Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the purified 2-HIBA.[14]

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of 2-hydroxyisobutyric acid in various samples.[1]

- Instrumentation:
 - HPLC system with a UV or mass spectrometric (MS) detector[1]
 - Reverse-phase C18 column[1]
- Mobile Phase:
 - A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid for UV detection or formic acid for MS compatibility). A typical gradient could run from 5% to 95% acetonitrile.[1][15]
- Procedure:
 - Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, protein precipitation followed by filtration is necessary.[1]
 - Injection: Inject a known volume of the prepared sample onto the HPLC column.[1]
 - Separation: Elute the column with the mobile phase at a constant flow rate.[1]
 - Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or a mass spectrometer.[1]
 - Quantification: Determine the concentration of 2-hydroxyisobutyric acid by comparing its peak area to a standard curve prepared with known concentrations of the analyte.[1]

Signaling Pathways and Biological Relevance

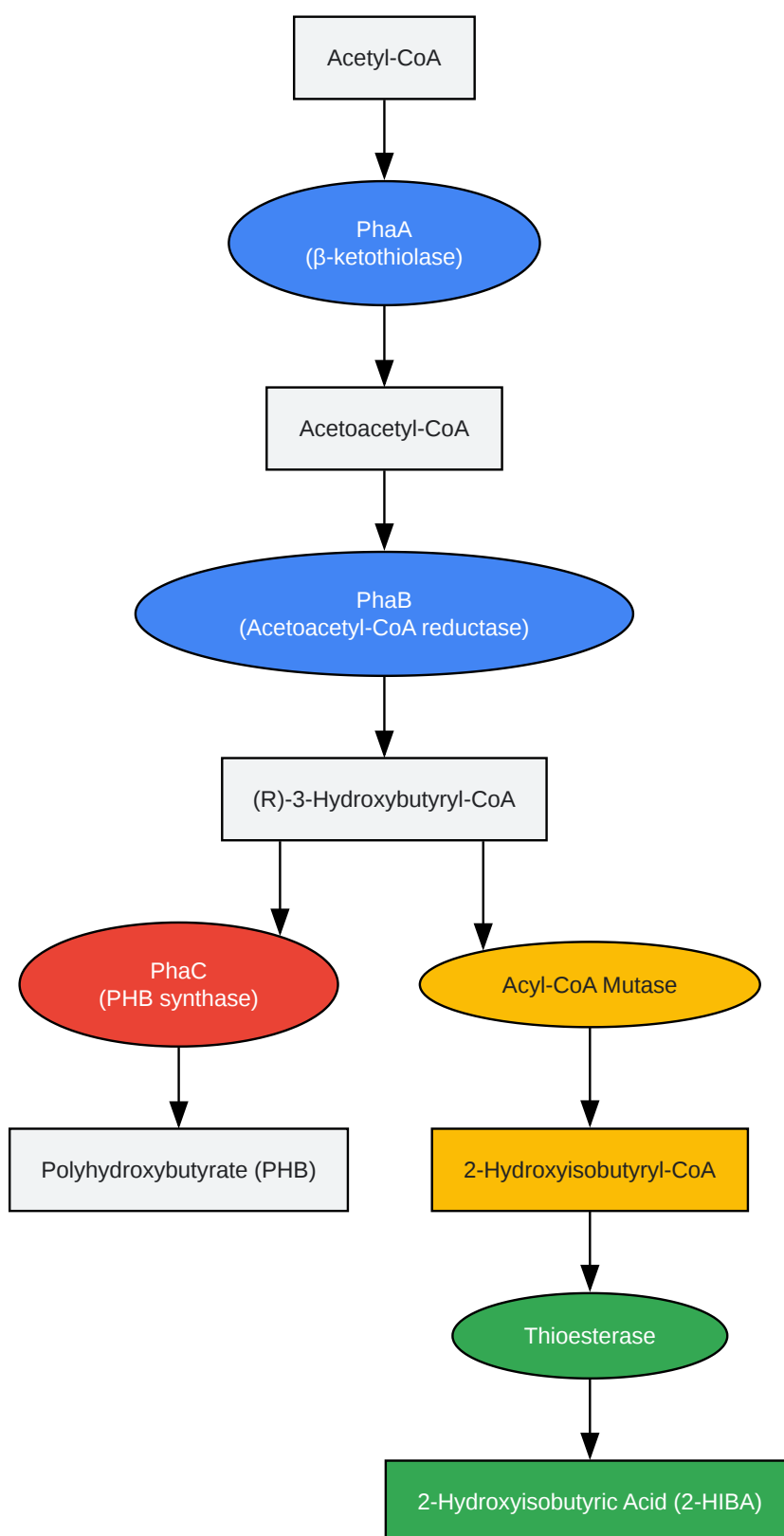
2-Hydroxyisobutyric acid is not only a chemical building block but also an active participant in biological systems. It is a known metabolite of methyl tert-butyl ether (MTBE) and has been

implicated in various metabolic conditions.[1][2]

2-Hydroxyisobutyric acid is the precursor for 2-hydroxyisobutyryl-CoA, which is the donor for the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[1] This modification is found on histones and other cellular proteins and plays a role in regulating gene expression and metabolism.[1] The Khib modification is dynamically regulated by "writer" (lysine 2-hydroxyisobutyryltransferases) and "eraser" (de-2-hydroxyisobutyrylases) enzymes.[1]

Caption: Lysine 2-Hydroxyisobutyrylation (Khib) Pathway.

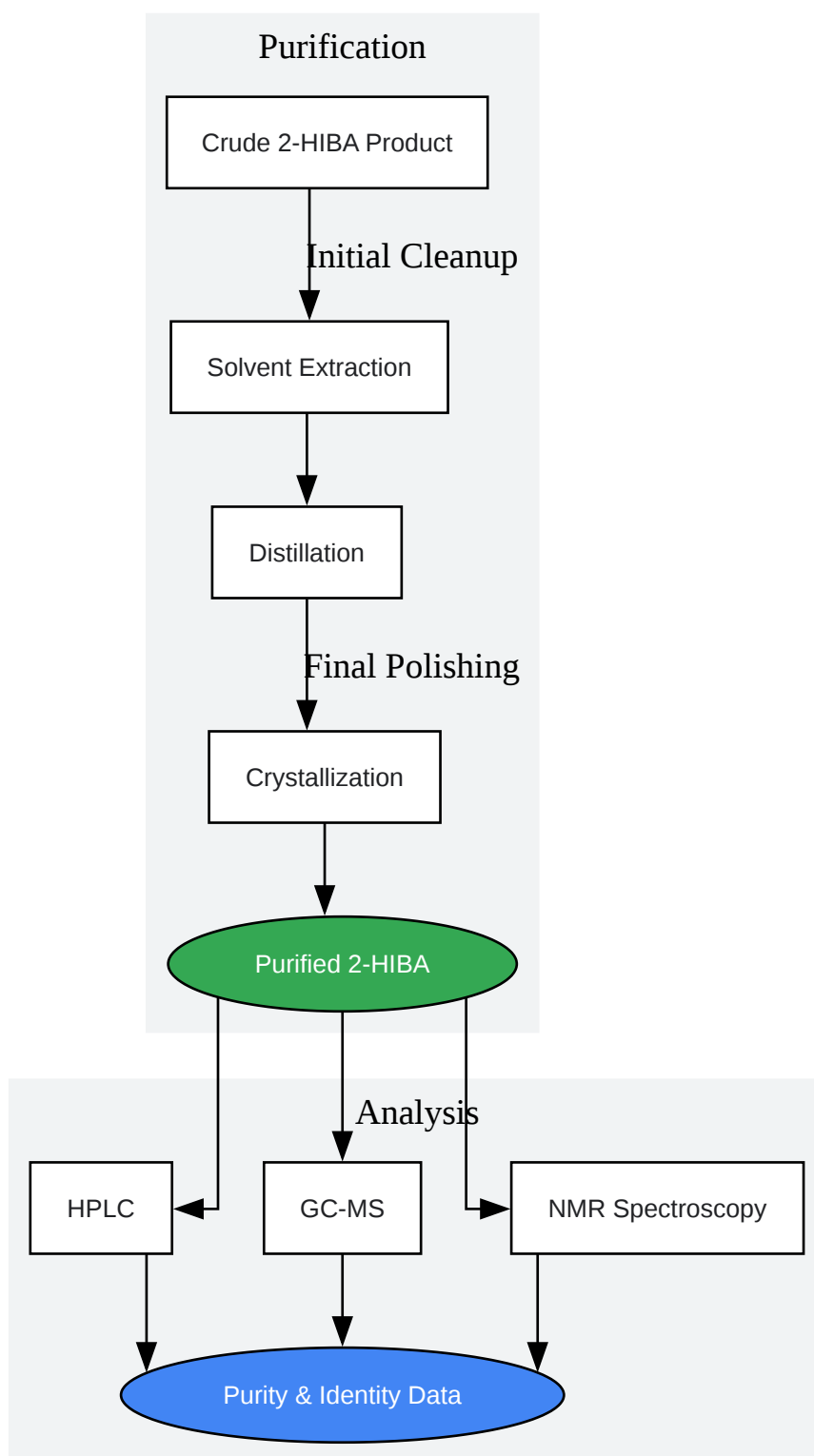
A biotechnological route for 2-HIBA production utilizes the well-understood polyhydroxybutyrate (PHB) metabolic pathway.[16][17] In this pathway, the common metabolite acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA.[16] Instead of being polymerized into PHB, a mutase can convert (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[3][16]



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Caption: Biotechnological synthesis of 2-HIBA via the PHB pathway.

The purification and subsequent analysis of synthesized 2-Hydroxyisobutyric acid are critical steps to ensure product quality and accurate quantification. The general workflow involves a series of purification steps followed by analytical verification.



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Caption: General workflow for the purification and analysis of 2-HIBA.

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